molecular formula C7H3ClINS B13656745 6-Chloro-2-iodothieno[3,2-c]pyridine

6-Chloro-2-iodothieno[3,2-c]pyridine

Cat. No.: B13656745
M. Wt: 295.53 g/mol
InChI Key: FDJUKSVJLIURMU-UHFFFAOYSA-N
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Description

6-Chloro-2-iodothieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with chlorine and iodine substituents at the 6 and 2 positions, respectively. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-iodothieno[3,2-c]pyridine typically involves the formation of the thienopyridine core followed by the introduction of the chlorine and iodine substituents. One common method involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism of action of 6-Chloro-2-iodothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can bind to the active site of these targets, inhibiting their activity and modulating various biological pathways. The presence of the chlorine and iodine substituents enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-bromothieno[3,2-c]pyridine
  • 6-Chloro-2-fluorothieno[3,2-c]pyridine
  • 6-Chloro-2-methylthieno[3,2-c]pyridine

Uniqueness

6-Chloro-2-iodothieno[3,2-c]pyridine is unique due to the presence of both chlorine and iodine substituents, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and material science .

Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

6-chloro-2-iodothieno[3,2-c]pyridine

InChI

InChI=1S/C7H3ClINS/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3H

InChI Key

FDJUKSVJLIURMU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C=C(S2)I

Origin of Product

United States

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